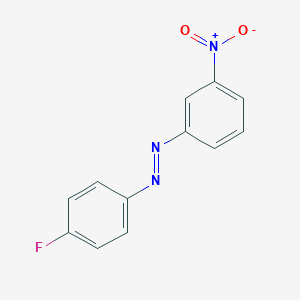
2-Ethyl-1,4-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,4-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and an ethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-ethylbenzene is reacted with iodine in the presence of a catalyst. This method allows for efficient large-scale production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atoms can be reduced to hydrogen atoms using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Sodium borohydride in ethanol or methanol.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atoms.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2-ethylbenzene.
Scientific Research Applications
2-Ethyl-1,4-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of conjugated polymers and other materials with interesting electronic properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Catalysis: It can be used as a precursor for the synthesis of catalysts used in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-1,4-diiodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. The ethyl group at the 2 position can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Methyl-1,4-diiodobenzene: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
2-Ethyl-1,3-diiodobenzene: Iodine atoms are at the 1 and 3 positions, resulting in different reactivity and selectivity.
Uniqueness
2-Ethyl-1,4-diiodobenzene is unique due to the presence of both iodine atoms and an ethyl group on the benzene ring. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
89976-52-3 |
|---|---|
Molecular Formula |
C8H8I2 |
Molecular Weight |
357.96 g/mol |
IUPAC Name |
2-ethyl-1,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
WBTOYDCQRYRSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
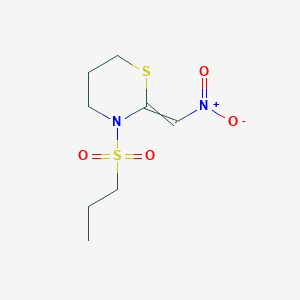
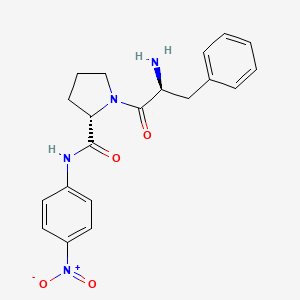
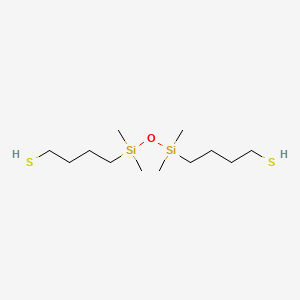
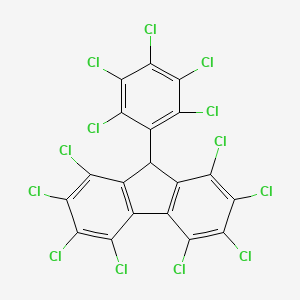
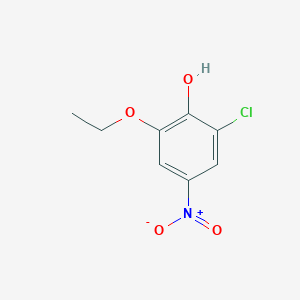
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
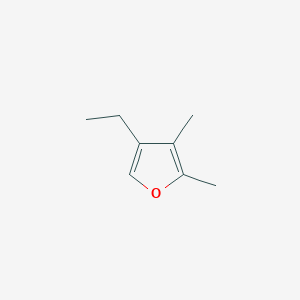
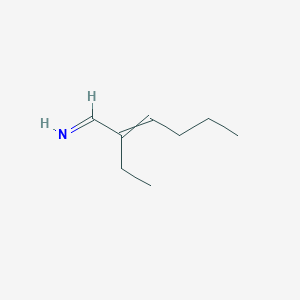
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
